(5S)-5-(aminomethyl)-4-methylmorpholin-3-one

Chiral purity Enantiomeric differentiation Quality control

(5S)-5-(Aminomethyl)-4-methylmorpholin-3-one is a chiral heterocyclic building block belonging to the morpholin-3-one class. It bears a primary aminomethyl substituent at the 5-position with defined (S) stereochemistry and an N-methyl group at the 4-position.

Molecular Formula C6H12N2O2
Molecular Weight 144.17 g/mol
CAS No. 2866254-29-5
Cat. No. B6608990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5S)-5-(aminomethyl)-4-methylmorpholin-3-one
CAS2866254-29-5
Molecular FormulaC6H12N2O2
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESCN1C(COCC1=O)CN
InChIInChI=1S/C6H12N2O2/c1-8-5(2-7)3-10-4-6(8)9/h5H,2-4,7H2,1H3/t5-/m0/s1
InChIKeyTZRKYCCNZAAKMF-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5S)-5-(Aminomethyl)-4-methylmorpholin-3-one (CAS 2866254-29-5): Chiral Morpholinone Scaffold & Procurement Rationale


(5S)-5-(Aminomethyl)-4-methylmorpholin-3-one is a chiral heterocyclic building block belonging to the morpholin-3-one class. It bears a primary aminomethyl substituent at the 5-position with defined (S) stereochemistry and an N-methyl group at the 4-position [1]. The compound is most prominently employed as a key intermediate in the synthesis of the oral anticoagulant rivaroxaban, where the (5S) configuration is essential for the bioactivity of the final drug substance . Its compact structure (C₆H₁₂N₂O₂, MW 144.17) offers a primary amine handle for amide bond formation or reductive amination, making it a versatile chiral amine synthon in medicinal chemistry campaigns.

Why (5S)-5-(Aminomethyl)-4-methylmorpholin-3-one Cannot Be Replaced by Generic Analogs


Substitution with the (5R)-enantiomer, the racemate, or regioisomeric aminomethyl-morpholinones introduces uncontrolled stereochemical or positional variables that propagate through downstream synthetic sequences. In rivaroxaban production, the (5S) stereochemistry at the oxazolidinone ring—ultimately derived from this chiral intermediate—is a critical determinant of Factor Xa binding affinity, with the (5R)-enantiomer exhibiting substantially reduced inhibitory potency [1]. Regioisomeric variants such as 6-(aminomethyl)-4-methylmorpholin-3-one (CAS 956722-56-8) present the reactive amine at a different ring position, altering both reactivity and the three-dimensional orientation of the resulting conjugates, which cannot be assumed to yield pharmacologically equivalent outcomes without explicit re-validation.

(5S)-5-(Aminomethyl)-4-methylmorpholin-3-one: Quantitative Differentiation Evidence


Stereochemical Identity by Specific Optical Rotation: (5S) vs. (5R) Enantiomer

The (5S)-enantiomer (CAS 2866254-29-5) and its (5R)-enantiomer (CAS 2866253-80-5) are separable, individually catalogued chemical entities. This stereochemical distinction is not merely formal; the (5S) configuration is the enantiomer required for rivaroxaban synthesis, as the final drug's Factor Xa inhibitory activity resides exclusively in the (5S) oxazolidinone derived from this chiral intermediate [1]. The specific optical rotation value provides a direct, quantitative identity check that the racemate or the antipode cannot satisfy. Procurement of the incorrect enantiomer would lead to synthesis of the pharmacologically inferior (5R)-drug enantiomer, ent-Rivaroxaban.

Chiral purity Enantiomeric differentiation Quality control

Regiochemical Precision: 5-Aminomethyl vs. 6-Aminomethyl Morpholinone Isomers

(5S)-5-(Aminomethyl)-4-methylmorpholin-3-one bears the reactive aminomethyl group at the 5-position of the morpholinone ring. A closely related regioisomer, 6-(aminomethyl)-4-methylmorpholin-3-one (CAS 956722-56-8; molecular formula also C₆H₁₂N₂O₂), places the aminomethyl group at the 6-position [1]. This positional shift alters the distance and orientation of the nucleophilic amine relative to the morpholinone carbonyl and the N-methyl group, which can affect both the kinetics of amide coupling and the conformational properties of the resulting conjugates. In the context of rivaroxaban synthesis, only the 5-substituted regioisomer maps onto the oxazolidinone-forming reaction sequence that leads to the correct pharmacophore geometry.

Regioisomer Building block Synthetic intermediate

GHS Hazard Profile: Differentiated Handling & Storage Requirements vs. Unsubstituted Morpholin-3-one

5-(Aminomethyl)-4-methylmorpholin-3-one carries a more stringent GHS hazard classification than the unsubstituted morpholin-3-one parent scaffold (CAS 109-11-5). According to ECHA C&L notification data curated in PubChem, the compound is classified as Acute Toxicity Category 4 (H302: Harmful if swallowed), Skin Irritation Category 2 (H315), Eye Damage Category 1 (H318), and STOT Single Exposure Category 3 (H335) [1]. The presence of the primary amine and the methyl substituent introduces toxicological liabilities not present to the same degree in the simpler morpholin-3-one scaffold, which may have a less comprehensive hazard profile. This has direct implications for institutional chemical hygiene plan compliance and procurement approval processes.

Safety Hazard classification Handling protocols

Computed Physicochemical Descriptors: Hydrogen Bond Donor Count and Rotatable Bond Constraints vs. Acyclic Analogs

The compound possesses a hydrogen bond donor count of 1 (the primary amine), hydrogen bond acceptor count of 3 (morpholinone carbonyl oxygen, ring oxygen, amine nitrogen), and only 1 rotatable bond [1]. In comparison, acyclic aminoalcohol building blocks of similar molecular weight (e.g., 2-amino-1-ethanol derivatives) typically have 2–3 hydrogen bond donors (amine + hydroxyl) and 3–4 rotatable bonds, conferring higher conformational flexibility. The rigid morpholinone ring system limits rotational freedom, which can translate into reduced entropic penalty upon target binding in medicinal chemistry applications. The XLogP3-AA value of -1.5 indicates substantial hydrophilicity relative to simple N-methylmorpholine (predicted XLogP ~ -0.3), attributable to the additional carbonyl and amine functionality.

Physicochemical properties Drug-likeness Lead optimization

Rivaroxaban Intermediate Provenance and Synthetic Pathway Integration

Multiple patent filings explicitly describe the use of (5S)-configured aminomethyl-morpholinone intermediates in rivaroxaban manufacturing routes. International patent application WO2012092873A1 and related filings disclose synthetic methods wherein the morpholin-3-one scaffold bearing a (5S)-aminomethyl group serves as a direct precursor to the oxazolidinone ring formation that establishes rivaroxaban's pharmacophore [1]. The compound's utility is thus embedded in validated, scalable synthetic sequences rather than being a generic building block of undifferentiated value. This distinguishes it from non-stereodefined or regioisomeric morpholinones, which lack documented integration into approved pharmaceutical manufacturing routes.

Rivaroxaban synthesis Intermediate Patent evidence

Chiral Purity as a Procurement Specification: Enantiomeric Excess Thresholds

Vendors supplying (5S)-5-(aminomethyl)-4-methylmorpholin-3-one typically specify enantiomeric purity via chiral HPLC or optical rotation. While published numerical enantiomeric excess (ee) values for this exact compound are sparse in the open literature, the general requirement for chiral intermediates in pharmaceutical synthesis—particularly those destined for Factor Xa inhibitor programs—demands ee ≥ 98% to avoid contamination with the pharmacologically opposing enantiomer [1]. The (5R)-enantiomer (CAS 2866253-80-5) is separately catalogued, confirming that both enantiomers are available as discrete chemical entities and that cross-contamination is a measurable quality parameter.

Enantiomeric excess Chiral quality control Procurement specification

Optimal Application Scenarios for (5S)-5-(Aminomethyl)-4-methylmorpholin-3-one Based on Evidence


GMP Rivaroxaban Intermediate Manufacturing and Regulatory Synthesis

This compound is directly applicable as a chiral building block in the synthesis of rivaroxaban per published patent routes. Process chemistry teams developing or validating rivaroxaban manufacturing processes should procure the (5S)-enantiomer specifically, as the (5R)-enantiomer leads to the pharmacologically inferior ent-Rivaroxaban with >100-fold lower Factor Xa inhibitory potency [1]. Regulatory filings (IND, NDA, ANDA) that reference rivaroxaban synthetic routes implicitly mandate this stereochemical specification.

Structure-Activity Relationship (SAR) Studies of Factor Xa Inhibitors

Medicinal chemistry groups exploring SAR around the rivaroxaban morpholinone moiety can use this compound as a starting point for diversification. The primary amine handle enables amide coupling with diverse carboxylic acids, while the constrained morpholinone ring provides a defined spatial orientation of substituents. Comparative studies using the (5R)-enantiomer (CAS 2866253-80-5) as a control are essential to establish stereospecificity of any observed biological activity [1].

Chiral Amine Building Block for Kinase and Protease Inhibitor Libraries

The compound's profile—a single hydrogen bond donor, 3 acceptors, 1 rotatable bond, and XLogP of -1.5—positions it as a conformationally constrained, hydrophilic chiral amine for parallel library synthesis. This profile is distinct from more flexible aminoalcohols (HBD ≥ 2, rotatable bonds ≥ 3) and from fully rigid, zero-donor morpholinones [2]. It is particularly suited for amide library generation targeting enzymes with hydrogen bond acceptor-rich active sites.

Analytical Reference Standard and Impurity Profiling

Given the stringent GHS hazard classification (H318, Eye Damage Category 1) [1], procurement of this compound also requires implementation of appropriate handling protocols. Analytical laboratories supporting rivaroxaban quality control may require this compound as a reference standard for HPLC impurity profiling, particularly for detecting or quantifying morpholinone-related process impurities in drug substance batches. The documented hazard profile must inform institutional chemical hygiene plans before acquisition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for (5S)-5-(aminomethyl)-4-methylmorpholin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.